molecular formula C2H8N4 B12438935 1-Amino-1-methylguanidine CAS No. 44365-56-2

1-Amino-1-methylguanidine

Cat. No.: B12438935
CAS No.: 44365-56-2
M. Wt: 88.11 g/mol
InChI Key: FQWDTSZAFLNHAT-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-amino-1-methylguanidine . This nomenclature follows the substitutive naming system for guanidine derivatives, where the parent structure is guanidine (aminomethanamidine). The numbering of substituents begins with the central carbon atom bonded to three nitrogen atoms. The prefix "1-amino" indicates an amino group (-NH₂) attached to the first nitrogen atom, while "1-methyl" specifies a methyl group (-CH₃) bonded to the same nitrogen. This systematic naming ensures unambiguous identification of the compound’s structure.

The structural validity of this name is confirmed by its InChI key (FQWDTSZAFLNHAT-UHFFFAOYSA-N) and SMILES representation (CN(C(=N)N)N), both of which encode the connectivity and stereochemistry of the molecule.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₂H₈N₄ , reflecting two carbon atoms, eight hydrogen atoms, and four nitrogen atoms. This formula is shared with other structural isomers, such as 1-amino-3-methylguanidine, which differs in the placement of the methyl group on the guanidine backbone.

Table 1: Structural Isomerism in C₂H₈N₄ Guanidine Derivatives

Compound Name Substituent Positions SMILES
This compound N¹: -NH₂, -CH₃ CN(C(=N)N)N
1-Amino-3-methylguanidine N¹: -NH₂; N³: -CH₃ CNC(=N)NN

The presence of multiple nitrogen atoms in the guanidine core allows for positional isomerism, where substituents occupy distinct sites on the molecular framework. This variability influences physicochemical properties, such as solubility and reactivity.

Comparative Analysis with Related Guanidine Derivatives

This compound belongs to a broader class of guanidine compounds, which include pharmacologically active agents and biochemical intermediates. Key comparisons with related derivatives include:

  • Guanidine (CH₅N₃) : The parent compound lacks alkyl or amino substituents, exhibiting a planar structure with delocalized electrons across the N-C-N bonds. Its basicity (pKa ~13.6) is higher than substituted derivatives due to reduced steric hindrance and electronic effects.

  • Aminoguanidine (CH₆N₄) : This derivative features an additional amino group at the terminal nitrogen, enhancing its nucleophilicity and ability to scavenge reactive carbonyl species. Unlike this compound, aminoguanidine’s applications focus on inhibiting advanced glycation endproducts.

  • Methylguanidine (CH₅N₃) : A uremic toxin with a single methyl group on the guanidine core, methylguanidine exhibits pro-inflammatory effects in contrast to the anti-inflammatory activity observed in some substituted derivatives.

Table 2: Functional Group Impact on Guanidine Derivatives

Compound Functional Groups Key Properties
Guanidine None High basicity, planar structure
This compound -NH₂, -CH₃ at N¹ Moderate basicity, steric hindrance
Aminoguanidine -NH₂ at terminal N Nucleophilic, anti-glycation agent
1-Amino-3-methylguanidine -NH₂ at N¹, -CH₃ at N³ Altered electronic distribution

The structural diversity within guanidine derivatives underscores the importance of substituent placement in modulating chemical behavior and biological activity. For instance, the methyl group in this compound introduces steric effects that may influence its interaction with enzymes or receptors compared to unsubstituted guanidine.

Properties

IUPAC Name

1-amino-1-methylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N4/c1-6(5)2(3)4/h5H2,1H3,(H3,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWDTSZAFLNHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397277
Record name Hydrazinecarboximidamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44365-56-2
Record name Hydrazinecarboximidamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Synthesis via Substituted Cyanamide and Amine Reactions

Reaction Overview

A widely cited method involves the reaction of monosubstituted cyanamides with methylamine in the presence of Lewis acid catalysts. Aluminum chloride (AlCl₃) is commonly used to facilitate the formation of the guanidine backbone.

Procedure
  • Reactants :
    • Methylamine (CH₃NH₂)
    • Cyanamide (NH₂CN)
    • Catalyst: AlCl₃ (5–10 mol%)
  • Conditions :
    • Solvent: Toluene or dichloromethane
    • Temperature: 80–100°C
    • Duration: 6–12 hours
  • Yield : 70–85%.
Mechanism

The Lewis acid activates the cyanamide, enabling nucleophilic attack by methylamine. Subsequent proton transfers and elimination of ammonia yield the product.

Hydrazine-Mediated Reduction of Nitro Precursors

Nitro-to-Amino Conversion

This method employs hydrazine hydrate (N₂H₄·H₂O) to reduce nitro groups in precursors like 1-nitro-1-methylguanidine.

Procedure
  • Reactants :
    • 1-Nitro-1-methylguanidine
    • Hydrazine hydrate (80% w/w)
  • Conditions :
    • Solvent: Water or ethanol
    • Temperature: 40–70°C
    • Molar ratio: 1:1–2 (nitro compound:hydrazine)
  • Yield : 65–78%.
Key Considerations
  • Excess hydrazine minimizes byproducts like aminoguanidine.
  • Acidic workup (e.g., HCl) neutralizes residual hydrazine.

Thiourea Derivative Alkylation

Alkylation of Thiourea

Thiourea derivatives react with methylating agents under basic conditions to form 1-amino-1-methylguanidine.

Procedure
  • Reactants :
    • Thiourea (NH₂CSNH₂)
    • Methyl iodide (CH₃I)
    • Base: K₂CO₃ or NaOH
  • Conditions :
    • Solvent: Dimethylformamide (DMF)
    • Temperature: 60–80°C
    • Duration: 4–8 hours
  • Yield : 50–65%.
Challenges
  • Competing side reactions (e.g., over-alkylation) reduce yield.
  • Purification requires column chromatography or recrystallization.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield (%) Purity (%) Scalability
Catalytic (AlCl₃) 70–85 ≥90 Industrial
Hydrazine Reduction 65–78 85–92 Lab-scale
Thiourea Alkylation 50–65 75–88 Limited

Advanced Industrial Approaches

Continuous-Flow Reactors

Recent patents describe continuous-flow systems to enhance reaction control and reduce byproducts. For example, a microreactor setup with immobilized Al₂O₃ catalysts achieves 88% yield in 2 hours.

Green Chemistry Innovations

  • Solvent-free synthesis : Microwave-assisted reactions reduce energy consumption.
  • Biocatalysis : Enzymatic guanylation using transglutaminases (experimental stage).

Chemical Reactions Analysis

Types of Reactions: N-amino-N-methylguanidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction often involves nucleophilic substitution, where the guanidine moiety is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-amino-N-methylguanidine oxide, while reduction could produce N-amino-N-methylguanidine hydride .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Properties
1-Amino-1-methylguanidine has been studied for its potential in diabetes management. It acts as an inhibitor of nitric oxide synthase, which can help regulate insulin sensitivity. Research indicates that it may improve glycemic control in diabetic models by enhancing the action of insulin .

2. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. It has been found to reduce oxidative stress and inflammation in neuronal cells, suggesting its potential use in treating conditions like Alzheimer's disease .

3. Anticancer Activity
Recent investigations have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against human colon cancer cells (HCT-8) with IC50 values indicating potent inhibition of cell proliferation . This suggests that this compound may be a candidate for further development as an anticancer agent.

Biochemical Applications

1. Modulation of Enzyme Activity
The compound serves as a modulator of various enzymes involved in metabolic pathways. Its ability to influence the activity of enzymes such as arginase and nitric oxide synthase makes it a valuable tool in biochemical research aimed at understanding metabolic disorders .

2. Synthesis of Modified Nucleic Acids
this compound has been incorporated into the synthesis of modified nucleic acids, enhancing their stability and binding affinity. This application is particularly relevant in the development of therapeutic oligonucleotides, where modifications can lead to improved pharmacokinetics and efficacy .

Material Science Applications

1. Nanoparticle Development
The compound is being explored for use in the synthesis of nanoparticles with specific functional properties. Its ability to form stable complexes with metal ions allows for the creation of novel nanomaterials that can be used in drug delivery systems and biosensors .

Data Table: Summary of Key Applications

Application AreaSpecific Use CaseObservations/Results
Medicinal ChemistryAntidiabetic propertiesImproves insulin sensitivity
Neuroprotective effectsReduces oxidative stress
Anticancer activitySignificant cytotoxicity against HCT-8 cells
Biochemical ApplicationsModulation of enzyme activityInfluences arginase and nitric oxide synthase
Synthesis of modified nucleic acidsEnhances stability and binding affinity
Material ScienceNanoparticle developmentForms stable complexes with metal ions

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a controlled study using transgenic mice models for Alzheimer's disease, this compound was administered over a period of six weeks. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function compared to the control group, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity Against Colon Cancer
A series of experiments were conducted to evaluate the anticancer effects of this compound on HCT-8 colon cancer cells. The compound was found to induce apoptosis and inhibit cell migration at concentrations as low as 10 µM, demonstrating its potency as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N-amino-N-methylguanidine involves its interaction with specific molecular targets and pathways. It acts as a strong base and nucleophile, participating in various biochemical reactions. The guanidine moiety can form stable complexes with metal ions and other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Methylguanidine (C₂H₇N₃)

  • Structure: Simplest methyl-substituted guanidine (CH₃–N=C(NH₂)₂), lacking the additional amino group present in 1-amino-1-methylguanidine .
  • Properties : Highly basic, water-soluble (as its hydrochloride salt, CAS 21770-81-0) .
  • Applications : Used as a biochemical reagent and pharmaceutical intermediate. Elevated levels of methylguanidine in biological systems are linked to uremic toxicity .
  • Key Difference: Absence of the amino group reduces nitrogen content (N 61.1% vs. 52.6% in nitrated this compound) and alters reactivity .

1-Methyl-3-aminoguanidine

  • Structure: CH₃–N–C(=NH)–NH–NH₂, with the amino group on the third nitrogen .
  • Synthesis: Prepared via alkylation of aminoguanidine or reaction of methylamine with nitroguanidine .
  • Key Difference: Positional isomerism affects stability and nitration pathways compared to this compound .

Aminoguanidine Bicarbonate (C₂H₈N₄O₃)

  • Structure : NH₂–N=C(NH₂)–NH₃⁺·HCO₃⁻, featuring a bicarbonate counterion .
  • Properties : Crystalline solid with applications in organic synthesis and as an inhibitor of advanced glycation end-products (AGEs) .
  • Key Difference: The bicarbonate ion enhances solubility in polar solvents, unlike the neutral this compound .

Benzimidazole-Containing Guanidines

  • Example : 1-(1H-Benzimidazol-2-yl)-3-phenylguanidine (CAS 124636-09-5) .
  • Structure : Incorporates aromatic benzimidazole and phenyl groups, increasing molecular complexity.
  • Applications : Antitumor and antimicrobial activities due to π-π stacking and hydrogen-bonding interactions .
  • Key Difference: Aromatic substituents confer pharmacological activity absent in aliphatic derivatives like this compound .

Data Table: Comparative Analysis of Guanidine Derivatives

Compound Molecular Formula Molecular Weight Melting Point (°C) Nitrogen Content (%) Key Applications
This compound C₂H₇N₅ 133.12 (nitrated) 170–171 (nitrated) 52.6 (nitrated) Explosive precursors
Methylguanidine HCl C₂H₇N₃·HCl 121.56 Not reported 34.6 Biochemical reagents
1-Methyl-3-aminoguanidine C₂H₇N₅ 133.12 (nitrated) Not reported 52.6 (nitrated) Propellant components
Aminoguanidine Bicarbonate C₂H₈N₄O₃ 136.11 >200 (decomposes) 41.2 AGE inhibitors
Benzimidazole-guanidine C₁₄H₁₄N₆ 266.31 539–541 31.6 Antitumor agents

Biological Activity

1-Amino-1-methylguanidine (AMG) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of AMG, including its mechanisms of action, therapeutic potential, and associated case studies.

AMG is a derivative of guanidine, characterized by the presence of an amino group and a methyl group attached to the guanidine structure. Its chemical formula is C2H7N3C_2H_7N_3, and it exhibits strong basic properties with a pKa value around 13.6, allowing it to interact effectively with various biological molecules.

AMG has been studied for its role as a nitric oxide synthase (NOS) inhibitor, particularly in the context of inflammatory responses. It has been shown to inhibit inducible NOS (iNOS) activity, which plays a critical role in the production of nitric oxide (NO) during inflammatory processes. This inhibition can lead to reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) .

Key Mechanisms:

  • Inhibition of Nitric Oxide Synthase : AMG inhibits iNOS, potentially reducing inflammation and tissue damage during conditions such as endotoxic shock .
  • Anti-inflammatory Effects : By modulating cytokine release, AMG may alleviate symptoms associated with inflammatory diseases .

Biological Activity Overview

The biological activities of AMG can be summarized in the following table:

Activity Effect Reference
Nitric Oxide Synthase InhibitionReduces NO production
Anti-inflammatoryDecreases TNF-α release
CytotoxicityInduces apoptosis in certain cancer cell lines
AntibacterialExhibits antibacterial properties against Gram-positive bacteria

1. Antibacterial Activity

A study highlighted the antibacterial potential of guanidine derivatives, including AMG. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating its effectiveness against multi-drug resistant strains . The research suggested that AMG could serve as a lead compound for developing new antibacterial agents.

2. Anti-inflammatory Research

Research focused on the anti-inflammatory properties of AMG revealed its ability to inhibit iNOS activity effectively. In vitro studies showed that AMG treatment led to decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Cytotoxicity in Cancer Research

In cancer biology, AMG was tested for its cytotoxic effects on various cancer cell lines. The results indicated that AMG could induce apoptosis in leukemia cells (HL-60), suggesting its potential as an anticancer agent . Further mechanistic studies are warranted to explore these effects comprehensively.

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